

Comparative Efficacy of Imidapril and Ramipril on Ventricular Remodeling: A Scientific Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Imidapril*

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A detailed comparison of two angiotensin-converting enzyme inhibitors reveals differences in their impact on the pathological changes in heart structure and function following myocardial infarction.

In the realm of cardiovascular pharmacology, the attenuation of ventricular remodeling post-myocardial infarction (MI) is a critical therapeutic goal to prevent the progression to heart failure. Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone of therapy in this setting. This guide provides a comparative analysis of two such agents, **imidapril** and ramipril, focusing on their efficacy in mitigating ventricular remodeling, with supporting experimental data for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from a pivotal preclinical study comparing the effects of **imidapril** and ramipril on ventricular remodeling in a rat model of myocardial infarction.

Hemodynamic Parameters	Sham	MI - Control	MI - Ramipril (1 mg/kg/day)	MI - Imidapril (1 mg/kg/day)
Heart Rate (beats/min)	358 ± 12	345 ± 15	351 ± 13	348 ± 11
Systolic Blood Pressure (mmHg)	125 ± 8	121 ± 7	123 ± 9	122 ± 6
Diastolic Blood Pressure (mmHg)	85 ± 6	82 ± 5	84 ± 7	83 ± 5
Data are presented as mean ± standard deviation. No significant differences were observed in hemodynamic parameters between the treatment groups at the dosages used.				

Echocardiographic Parameters of Left Ventricular Function	Sham	MI - Control	MI - Ramipril (1 mg/kg/day)	MI - Imidapril (1 mg/kg/day)
Left Ventricular End-Diastolic Diameter (LVEDD, mm)	6.8 ± 0.3	8.9 ± 0.5	8.2 ± 0.4	7.8 ± 0.3
Left Ventricular End-Systolic Diameter (LVESD, mm)	3.5 ± 0.2	6.8 ± 0.6	5.9 ± 0.5	5.4 ± 0.4
Ejection Fraction (EF, %)	78 ± 5	45 ± 7	55 ± 6	62 ± 5
Fractional Shortening (FS, %)	48 ± 4	24 ± 5	32 ± 4	38 ± 4

* p < 0.05 vs. MI

- Control.

Imidapril showed a more pronounced improvement in EF and FS compared to ramipril.

Histological Parameters of Ventricular Remodeling	MI - Control	MI - Ramipril (1 mg/kg/day)	MI - Imidapril (1 mg/kg/day)
Fibrosis Area (%)	25.4 ± 3.1	18.2 ± 2.5	14.5 ± 2.1†
Collagen Volume Fraction (%)	15.8 ± 2.2	10.5 ± 1.8	7.9 ± 1.5†
Matrix Metalloproteinase-9 (MMP-9) Activity (relative units)	High	Moderately Reduced	Significantly Reduced
* p < 0.05 vs. MI - Control. † p < 0.05 vs. MI - Ramipril.			

Experimental Protocols

The presented data is based on a well-established experimental model of myocardial infarction in rats.

Animal Model: Myocardial infarction was induced in adult male Sprague-Dawley rats by permanent ligation of the left anterior descending (LAD) coronary artery. A sham-operated group underwent the same surgical procedure without LAD ligation.

Drug Administration:

- **Imidapril** (1 mg/kg/day) or ramipril (1 mg/kg/day) was administered orally, starting 24 hours after MI induction and continued for 28 days.
- The control MI group received a vehicle.

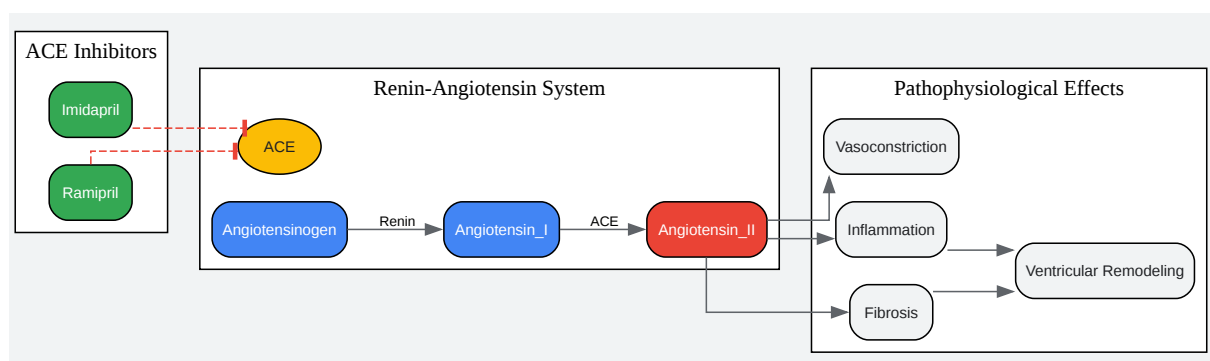
Echocardiography: Transthoracic echocardiography was performed at day 28 to assess left ventricular dimensions and function. Standard M-mode and two-dimensional images were obtained to measure LVEDD, LVESD, and to calculate EF and FS.

Histological Analysis: After 28 days, hearts were excised, and tissue sections were stained with Masson's trichrome to quantify the area of fibrosis. The collagen volume fraction was determined using picosirius red staining and polarized light microscopy.

Matrix Metalloproteinase (MMP) Activity: In situ zymography was performed on cardiac tissue sections to assess the activity of MMP-9, a key enzyme involved in extracellular matrix degradation and remodeling.

Signaling Pathways and Mechanisms of Action

Both **imidapril** and ramipril are potent ACE inhibitors, blocking the conversion of angiotensin I to angiotensin II. This primary mechanism reduces the detrimental effects of angiotensin II, such as vasoconstriction, inflammation, and fibrosis. However, evidence suggests nuances in their downstream effects that may contribute to the observed differences in efficacy.

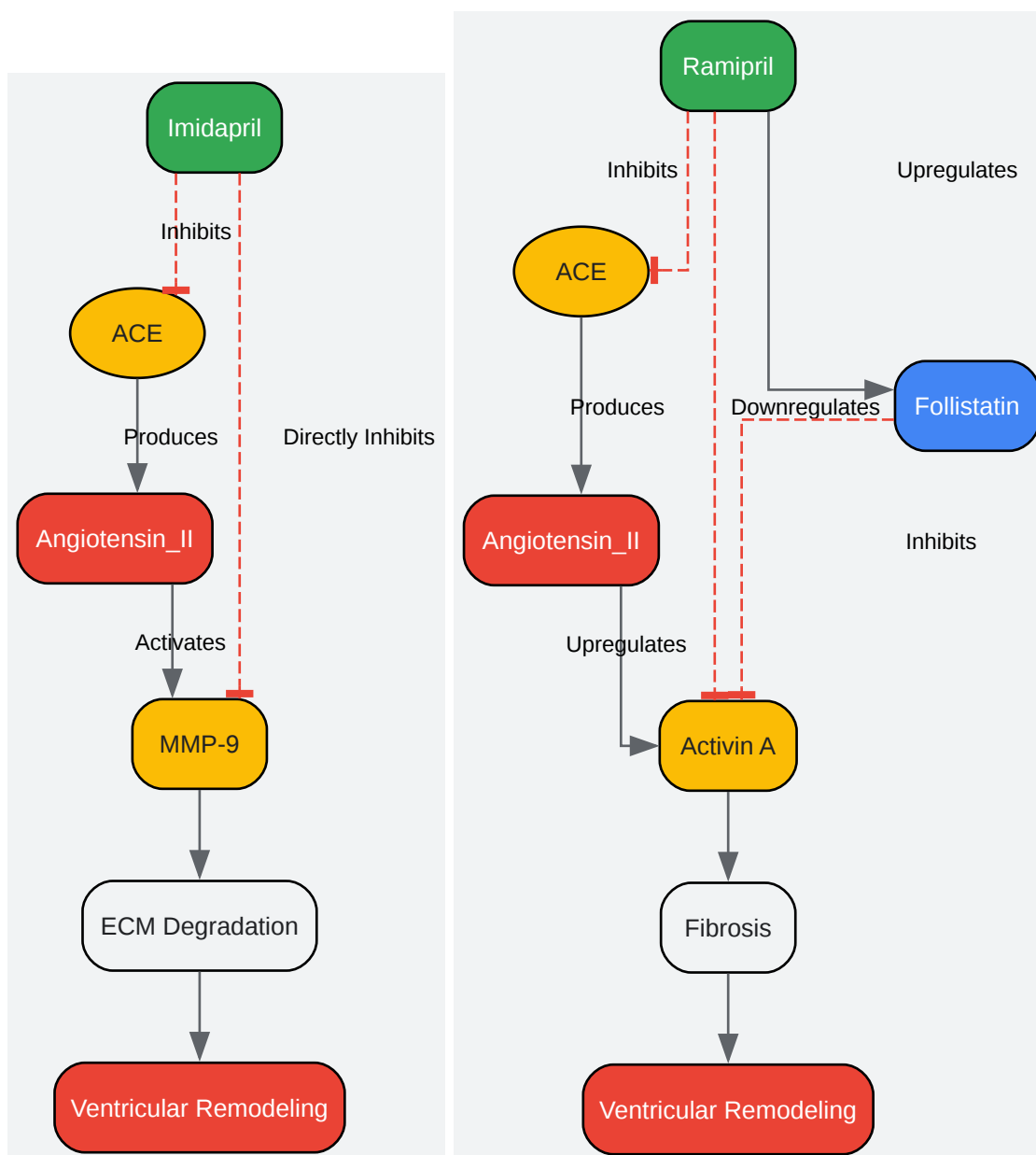


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Figure 1. General mechanism of ACE inhibitors in the Renin-Angiotensin System.

Imidapril's Distinct Mechanism: **Imidapril** appears to exert a more potent and direct inhibitory effect on Matrix Metalloproteinase-9 (MMP-9).[1] MMP-9 is a key enzyme that degrades the extracellular matrix, and its over-activity contributes to adverse remodeling. By directly targeting

MMP-9, in addition to its ACE inhibitory action, **imidapril** may offer superior protection against ventricular remodeling.[1][2]



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References

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- 2. A comparison between imidapril and ramipril on attenuation of ventricular remodeling after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
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